molecular formula C10H11ClN2O B8275633 (RS)-4-(4-chloro-phenyl)-4-methyl-4,5-dihydro-oxazol-2-ylamine

(RS)-4-(4-chloro-phenyl)-4-methyl-4,5-dihydro-oxazol-2-ylamine

Cat. No. B8275633
M. Wt: 210.66 g/mol
InChI Key: VZOGKCVGSMEJJW-UHFFFAOYSA-N
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Patent
US08604061B2

Procedure details

In analogy to example 126 (RS)-2-amino-2-(4-chloro-phenyl)-propionic acid was converted to (RS)-4-(4-chloro-phenyl)-4-methyl-4,5-dihydro-oxazol-2-ylamine which was subsequently separated by chiral HPLC (Chiralpak AD, EtOH/heptane 15:85) to give (S)-4-(4-chloro-phenyl)-4-methyl-4,5-dihydro-oxazol-2-ylamine. Off-white solid.

Identifiers

REACTION_CXSMILES
NC(C1C=CC(Cl)=CC=1)(C)C(O)=O.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([C:21]2([CH3:27])[CH2:25][O:24][C:23]([NH2:26])=[N:22]2)=[CH:17][CH:16]=1>>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([C@@:21]2([CH3:27])[CH2:25][O:24][C:23]([NH2:26])=[N:22]2)=[CH:19][CH:20]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(C(=O)O)(C)C1=CC=C(C=C1)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C1(N=C(OC1)N)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was subsequently separated by chiral HPLC (Chiralpak AD, EtOH/heptane 15:85)

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C=C1)[C@@]1(N=C(OC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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